N-(4-((4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Description

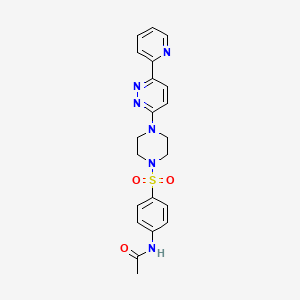

N-(4-((4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a structurally complex molecule featuring a pyridazine core substituted with a pyridin-2-yl group at position 6 and a piperazine ring at position 2. The piperazine is further sulfonylated and connected to a phenylacetamide moiety.

Properties

IUPAC Name |

N-[4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O3S/c1-16(28)23-17-5-7-18(8-6-17)31(29,30)27-14-12-26(13-15-27)21-10-9-20(24-25-21)19-4-2-3-11-22-19/h2-11H,12-15H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSGYQJHDRKAGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:

-

Formation of the Pyridazinyl-Pyridinyl Core: : The initial step involves the synthesis of the pyridazinyl-pyridinyl core. This can be achieved through a condensation reaction between 2-chloropyridine and hydrazine hydrate, followed by cyclization to form the pyridazinyl ring.

-

Piperazine Coupling: : The pyridazinyl-pyridinyl intermediate is then reacted with piperazine under basic conditions to form the piperazinyl derivative.

-

Sulfonylation: : The piperazinyl derivative undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the sulfonylated product.

-

Acetylation: : Finally, the sulfonylated product is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridazinyl ring, potentially converting it to a dihydropyridazine derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst such as iron(III) chloride.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-((4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-((4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinyl-pyridinyl moiety is known to bind to active sites of enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the sulfonyl-phenyl-acetamide group can improve its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other N-phenylacetamide sulfonamides and piperazine-containing derivatives allow for meaningful comparisons. Below is a detailed analysis of key analogs and their properties:

Analgesic and Anti-Hypernociceptive Sulfonamides ()

N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) :

- Structure : Lacks the pyridazine-pyridine core but retains the piperazine-sulfonyl-phenylacetamide backbone.

- Activity : Exhibits analgesic activity comparable to paracetamol.

- Key Difference : The absence of the pyridazine-pyridine group may reduce target specificity compared to the target compound.

- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37): Structure: Shares the piperazine-sulfonyl-phenylacetamide framework but lacks substituents on the piperazine. Activity: Demonstrates anti-hypernociceptive effects in inflammatory pain models. Comparison: The target compound’s pyridazine-pyridine moiety could enhance binding affinity to receptors like adenosine or serotonin transporters, which are implicated in pain modulation .

Piperazine-Benzoyl Derivatives ()

Compounds such as 8b , 8c , and 8d feature a piperazine-carbonyl-phenylpyridin-2-ylacetamide scaffold with varying benzoyl substituents:

- N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b): Molecular Weight: 530 g/mol; Melting Point: 241–242°C. Activity: Not explicitly stated, but trifluoromethyl and chloro groups likely enhance metabolic stability and lipophilicity.

- N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d) :

Pyrimidine-Piperazine Analogs ()

- N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide: Structure: Replaces pyridazine with pyrimidine and introduces an isopropyl-phenoxy group. Key Difference: Pyrimidine’s electron-deficient nature may alter binding kinetics compared to pyridazine, which has a larger π-conjugated system .

Structural Analogues with Heterocyclic Variations ()

- N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine :

Research Implications and Gaps

- Pharmacological Potential: The target compound’s pyridazine-pyridine core may offer unique advantages in targeting adenosine receptors or serotonin transporters, as seen in structurally related sulfonamides .

- Synthetic Challenges : The pyridazine-piperazine linkage requires precise optimization for stability, as evidenced by the high melting points of analogs like 8b (241–242°C) .

- Data Limitations : Direct activity data for the target compound are absent in the provided evidence, necessitating further in vitro and in vivo studies.

Biological Activity

N-(4-((4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure features multiple pharmacophoric elements, including a piperazine ring, pyridazine moiety, and sulfonamide group, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity: Compounds in this class have shown efficacy against various bacterial strains.

- Antitumor Activity: Some derivatives have demonstrated potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: Certain structural components may contribute to reduced inflammation.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of related compounds, several derivatives showed significant inhibitory effects against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. Notably, compounds with similar piperazine and pyridazine structures were highlighted for their promising activity against resistant strains .

Antitumor Activity

The anti-proliferative effects of structurally analogous compounds have been assessed using various cancer cell lines. For instance, derivatives of pyridazine were found to inhibit cell growth significantly, with IC50 values indicating strong activity. These findings suggest that the sulfonamide and piperazine functionalities enhance the compound's interaction with cancer-related targets .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Interaction: Potential binding to specific receptors involved in inflammatory pathways or tumor growth regulation.

- Cell Cycle Disruption: Inducing apoptosis in cancer cells by interfering with their cell cycle progression.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

- Antitubercular Agents: A series of substituted benzamide derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. The most active compounds showed low cytotoxicity towards human cells while effectively inhibiting bacterial growth .

- Antitumor Studies: Research on pyridazine derivatives revealed significant anti-proliferative activities against various cancer cell lines, suggesting that modifications to the piperazine and sulfonamide groups can enhance efficacy .

- Inflammatory Response Modulation: Studies indicate that similar compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokine production, thus presenting a dual role in antimicrobial and anti-inflammatory treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.